1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Catalog No.
S828914
CAS No.
933728-33-7
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-imidazo[4,5-c]pyridine-4-carboxylic acid

CAS Number

933728-33-7

Product Name

1H-imidazo[4,5-c]pyridine-4-carboxylic acid

IUPAC Name

1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)(H,11,12)

InChI Key

MYYGVHLIIVDANU-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1NC=N2)C(=O)O

Canonical SMILES

C1=CN=C(C2=C1NC=N2)C(=O)O
  • Heterocyclic Chemistry

    1H-imidazo[4,5-c]pyridine-4-carboxylic acid belongs to a class of compounds called fused heterocycles, containing both imidazole and pyridine rings. Research in heterocyclic chemistry explores the synthesis and properties of these molecules, which can have diverse applications in medicinal chemistry and materials science.

  • Medicinal Chemistry

    The imidazole and pyridine rings are frequently found in bioactive molecules. Similar heterocycles have been explored for their potential as anti-cancer agents, antimicrobials, and other therapeutic applications [, ]. Further research is needed to determine if 1H-imidazo[4,5-c]pyridine-4-carboxylic acid possesses any interesting biological activities.

  • Organic Synthesis

    The presence of the carboxylic acid group suggests potential applications in organic synthesis. Carboxylic acids are versatile functional groups that can participate in various chemical reactions. Understanding the reactivity of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid could be valuable for the development of new synthetic methods.

1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic organic compound characterized by its unique imidazole and pyridine ring structure. Its molecular formula is C₇H₅N₃O₂, and it has a molecular weight of approximately 163.14 g/mol. The compound features a carboxylic acid group at the 4-position of the imidazo ring, which contributes to its chemical reactivity and potential biological activity. The compound has been cataloged under various identifiers, including CAS Number 933728-33-7 and PubChem CID 45120670, which facilitate its identification in chemical databases .

Typical of carboxylic acids and heterocycles:

  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of an imidazo[4,5-c]pyridine derivative.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and can enhance bioavailability.
  • Amidation: Reaction with amines can yield amides, which may exhibit different biological properties compared to the parent acid.

These reactions are significant for modifying the compound's properties for various applications in medicinal chemistry.

Research indicates that 1H-imidazo[4,5-c]pyridine-4-carboxylic acid possesses notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. The compound's structure allows it to interact with specific receptors or enzymes in the body, making it a candidate for further pharmacological investigation. Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is required to fully elucidate its mechanisms of action and efficacy .

The synthesis of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both imidazole and pyridine functionalities. This can be facilitated by heating or using catalysts.
  • Functional Group Transformations: Starting from simpler imidazole or pyridine derivatives, functional group transformations such as oxidation or substitution can yield the target compound.
  • Multistep Synthetic Routes: More complex synthetic strategies may involve multiple steps, including protection/deprotection strategies to ensure selective reactions at specific sites on the molecule.

These synthetic approaches allow for the production of the compound in varying purities and yields, depending on the desired application .

1H-imidazo[4,5-c]pyridine-4-carboxylic acid has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting inflammatory diseases or infections.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials with specific electronic or optical properties.
  • Chemical Biology: The compound can be used as a probe in biochemical assays to study enzyme interactions or cellular pathways.

These applications underscore the compound's versatility and relevance in contemporary research .

Interaction studies involving 1H-imidazo[4,5-c]pyridine-4-carboxylic acid focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or act as an inhibitor for specific receptors. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic uses. Further studies utilizing techniques such as molecular docking and binding assays are necessary to characterize these interactions more thoroughly .

Several compounds share structural similarities with 1H-imidazo[4,5-c]pyridine-4-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1H-imidazo[4,5-b]pyridineHeterocyclicDifferent ring fusion leading to varied reactivity
1H-pyrrolo[3,2-b]pyridineHeterocyclicContains a pyrrole ring; distinct biological activity
1H-imidazo[1,2-a]pyrimidineHeterocyclicDifferent nitrogen placement affecting properties

While all these compounds share heterocyclic structures that may impart biological activity, 1H-imidazo[4,5-c]pyridine-4-carboxylic acid's specific carboxylic acid functionality distinguishes it from others by potentially enhancing solubility and reactivity profiles relevant for medicinal chemistry applications .

Nuclear Magnetic Resonance Spectroscopy

1H NMR Spectral Analysis and Chemical Shift Assignments

Proton Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural elucidation of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid. The compound exhibits characteristic chemical shifts that reflect the electronic environment of the fused heterocyclic system [1] [2].

The aromatic protons of the imidazopyridine core typically appear in the downfield region between 6.5-9.0 ppm, with the imidazole C-2 proton resonating at 7.5-8.5 ppm. The pyridine ring protons at positions C-5, C-6, and C-7 demonstrate chemical shifts in the range of 7.0-8.5 ppm, with the C-6 proton often appearing as the most downfield signal due to its proximity to the electron-withdrawing carboxylic acid group [1] [2].

The exchangeable protons present unique spectroscopic signatures. The N-1 imidazole proton typically resonates at 11-13 ppm, while the carboxylic acid proton appears in a similar range of 12-13 ppm. These signals are often broadened due to rapid exchange with protic solvents and may disappear upon deuterium oxide treatment [1] [2].

The coupling patterns observed in the 1H NMR spectrum provide valuable structural information. The pyridine ring protons exhibit characteristic coupling constants of 7-8 Hz for ortho-coupling and 1-2 Hz for meta-coupling, while the imidazole proton appears as a singlet due to the absence of vicinal protons [2].

13C NMR Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the analysis of carbon chemical shifts. The carboxylic acid carbon represents the most distinctive signal, appearing at 170-175 ppm as a quaternary carbon [3] [2].

The aromatic and heterocyclic carbons span a range of 100-155 ppm, with the imidazole quaternary carbons typically observed at 135-145 ppm. The pyridine ring carbons demonstrate chemical shifts between 120-150 ppm, with the carbon bearing the carboxylic acid substituent often appearing around 140-150 ppm due to deshielding effects [3] [2].

The carbon bearing the carboxylic acid group exhibits significant deshielding due to the electron-withdrawing nature of the carboxyl functionality. This results in a characteristic downfield shift that serves as a diagnostic marker for the substitution pattern [2].

2D NMR Experiments for Structural Confirmation

Two-dimensional NMR techniques provide definitive structural confirmation through correlation spectroscopy. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments reveal spatial relationships between protons, particularly useful for confirming the regioisomeric identity of substituted derivatives [4] [2].

Heteronuclear Multiple Bond Correlation (HMBC) experiments establish carbon-proton connectivity across multiple bonds, providing crucial information about the substitution pattern. The correlation between the carboxylic acid carbon and the adjacent aromatic protons confirms the position of the carboxyl group [4] [2].

Correlation Spectroscopy (COSY) experiments identify proton-proton coupling patterns within the pyridine ring system, enabling complete assignment of the aromatic proton signals. The absence of cross-peaks between the imidazole proton and pyridine protons confirms the non-adjacent positioning of these functionalities [4] [2].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at m/z 163.13 [M+H]+ under positive ionization conditions, corresponding to the protonated molecular ion [5] [1].

The base peak typically results from the loss of the carboxyl group (45 Da) to give m/z 118, representing the imidazopyridine core fragment. This fragmentation is favored due to the stability of the resulting aromatic system [5] [6].

Additional characteristic fragments include the loss of carbon dioxide (44 Da) to yield m/z 119, and further fragmentation of the heterocyclic core to produce ions at m/z 91, 77, and 51. These fragments are typical of nitrogen-containing heterocyclic compounds and provide confirmatory evidence for the imidazopyridine structure [5] [6].

The fragmentation pathway involves initial protonation at the most basic nitrogen atom, followed by charge-directed fragmentation processes. The relative stability of the fragments correlates with the degree of conjugation and aromaticity in the resulting ionic species [5] [6].

High-Resolution Mass Spectrometric Data

High-resolution mass spectrometry provides accurate mass measurements essential for molecular formula confirmation. The exact mass of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid is determined to be 163.043262 g/mol, consistent with the molecular formula C7H5N3O2 [1] [7].

The mass accuracy typically achieved is within 5 ppm, providing unambiguous molecular formula assignment. Isotope pattern analysis further confirms the presence of seven carbon atoms, five hydrogen atoms, three nitrogen atoms, and two oxygen atoms [1] [7].

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through collision-induced dissociation. The fragmentation patterns observed in MS/MS correlate with the proposed fragmentation mechanisms and support the structural assignment [5] [1].

Infrared Spectroscopy

Characteristic Vibrational Frequencies

Infrared spectroscopy provides valuable information about the functional groups present in 1H-imidazo[4,5-c]pyridine-4-carboxylic acid. The carboxylic acid group exhibits characteristic vibrations including the C=O stretching frequency at 1650-1680 cm⁻¹ and the broad O-H stretching vibration at 2500-3300 cm⁻¹ [9].

The imidazole N-H stretching vibration appears at 3200-3400 cm⁻¹, often overlapping with the carboxylic acid O-H stretch. The aromatic C=C and C=N stretching vibrations occur in the range of 1400-1600 cm⁻¹, characteristic of the fused heterocyclic system [9].

Ring breathing modes are observed at 1000-1200 cm⁻¹, providing information about the aromatic character of the imidazopyridine core. Out-of-plane bending vibrations appear at 700-900 cm⁻¹ and are diagnostic for the substitution pattern and planarity of the aromatic system [9].

The fingerprint region below 1500 cm⁻¹ contains numerous vibrations characteristic of the specific substitution pattern and molecular geometry. These vibrations are often used for compound identification and purity assessment [9].

Hydrogen Bonding Effects

Hydrogen bonding significantly influences the infrared spectrum of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid. Intermolecular N-H···N hydrogen bonds result in broadening and shifting of the N-H stretching vibration, typically appearing at 3200-3400 cm⁻¹ [10] [11].

The carboxylic acid group participates in O-H···N hydrogen bonding, leading to characteristic broadening of the O-H stretching vibration and its appearance over a wide range of 2500-3000 cm⁻¹. This broad absorption is diagnostic for hydrogen-bonded carboxylic acids [10] [11].

Dimer formation through hydrogen bonding affects multiple vibrational modes, including the C=O stretching frequency, which may be shifted to lower frequencies due to the weakening of the carbonyl bond upon hydrogen bond formation [10] [11].

The extent of hydrogen bonding depends on concentration, temperature, and solvent effects. In dilute solutions or non-polar solvents, the vibrations approach those of isolated molecules, while in concentrated solutions or polar solvents, extensive hydrogen bonding networks modify the spectral features [10] [11].

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid exhibits characteristic electronic transitions of the fused heterocyclic system. The primary absorption maximum (λmax) typically occurs around 250-280 nm, corresponding to π→π* transitions within the aromatic system [12] [13].

A secondary absorption band is often observed at 300-350 nm, attributed to n→π* transitions involving the nitrogen lone pairs. The molar extinction coefficient ranges from 5000-15000 M⁻¹cm⁻¹, indicating moderately intense electronic transitions [12] [13].

The absorption characteristics are solvent-dependent, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state. The presence of the carboxylic acid group influences the electronic distribution and may cause additional absorption features [12] [13].

pH effects on the absorption spectrum provide information about the ionization state of the carboxylic acid group. At alkaline pH, deprotonation of the carboxylic acid results in spectral changes that can be used for analytical purposes [12] [13].

X-ray Crystallographic Analysis

X-ray crystallographic studies of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid and related compounds provide detailed structural information at the molecular level. The parent imidazo[4,5-c]pyridine crystallizes in the orthorhombic space group Fdd2, forming hydrogen-bonded chains along specific crystallographic directions [9] [14].

The molecular geometry reveals a planar fused ring system with typical aromatic bond lengths. Carbon-nitrogen aromatic bonds range from 1.33-1.37 Å, while carbon-carbon aromatic bonds span 1.38-1.42 Å. The carboxylic acid group exhibits characteristic bond lengths of 1.20-1.25 Å for the C=O bond and 1.30-1.35 Å for the C-O bond [9] [14].

Intermolecular hydrogen bonding plays a crucial role in crystal packing. N-H···N hydrogen bonds between imidazole groups create extended networks, while O-H···N hydrogen bonds involving the carboxylic acid group contribute to the three-dimensional structure [9] [14].

The crystal structure analysis confirms the planarity of the molecule and provides precise geometric parameters essential for theoretical calculations and structure-activity relationship studies. The hydrogen bonding patterns observed in the solid state correlate with the solution-phase behavior observed in spectroscopic studies [9] [14].

XLogP3

0.3

Wikipedia

1H-Imidazo[4,5-c]pyridine-4-carboxylic acid

Dates

Last modified: 08-16-2023

Explore Compound Types